7-Dihydrobenfluron

説明

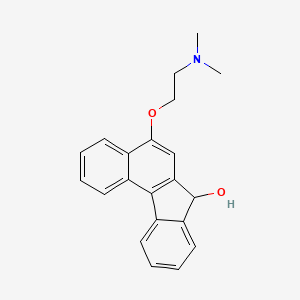

Structure

2D Structure

3D Structure

特性

CAS番号 |

83439-20-7 |

|---|---|

分子式 |

C21H21NO2 |

分子量 |

319.4 g/mol |

IUPAC名 |

5-[2-(dimethylamino)ethoxy]-7H-benzo[c]fluoren-7-ol |

InChI |

InChI=1S/C21H21NO2/c1-22(2)11-12-24-19-13-18-20(15-8-4-3-7-14(15)19)16-9-5-6-10-17(16)21(18)23/h3-10,13,21,23H,11-12H2,1-2H3 |

InChIキー |

AMLZJBJUPQPFNG-UHFFFAOYSA-N |

SMILES |

CN(C)CCOC1=CC2=C(C3=CC=CC=C3C2O)C4=CC=CC=C41 |

正規SMILES |

CN(C)CCOC1=CC2=C(C3=CC=CC=C3C2O)C4=CC=CC=C41 |

同義語 |

7-DBF 7-dihydrobenfluron |

製品の起源 |

United States |

Chemical Synthesis and Derivatization Research of 7 Dihydrobenfluron

Synthetic Methodologies for 7-Dihydrobenfluron and Related Benzo[c]fluorene Scaffolds

The synthesis of the core benzo[c]fluorene scaffold has been achieved through various methods, including those starting from 1-indanone (B140024) and employing Lewis acid-catalyzed cycloaromatization reactions. nih.govresearchgate.net However, the specific synthesis of this compound typically involves the transformation of benfluron, a compound featuring a ketone at the C-7 position. The reduction of this ketone is a key step, leading to the formation of this compound, which possesses a hydroxyl group at the C-7 position.

Stereoselective Synthesis Approaches for Chiral Forms

The reduction of the C-7 carbonyl group in benfluron can result in the formation of chiral centers, leading to enantiomers of this compound. Studies have investigated the stereospecificity of these reduction processes, particularly in enzymatic systems. For instance, research using chiral liquid chromatography has been employed to evaluate the stereospecificity of carbonyl reduction of benfluron and its derivatives in various species, indicating that different enzymatic systems can preferentially produce specific enantiomers. researchgate.netiapc-obp.com While specific chemical reagents or catalytic systems designed for the de novo stereoselective synthesis of this compound are not explicitly detailed, the understanding of enzymatic reduction pathways provides insights into achieving enantiomerically enriched forms.

Derivatization at the C-7 Position

The C-7 position in this compound is characterized by a hydroxyl group, a result of the carbonyl reduction. While specific derivatization reactions targeting this hydroxyl group in this compound are not extensively reported, general chemical transformations applicable to secondary alcohols could, in principle, be employed. Such reactions might include esterification, etherification, or oxidation back to the ketone, depending on the desired modification. The primary focus in the literature has been on the reduction itself and the metabolic fate of the resulting hydroxyl group, rather than its subsequent chemical derivatization.

Synthesis of this compound N-Oxide and Other Metabolite Analogues

Design and Synthesis of Modified Benfluron Structures to Influence Metabolism

Research efforts have been directed towards modifying the structure of benfluron to alter its metabolic profile, particularly to mitigate rapid deactivation via carbonyl reduction at the C-7 position. For example, the synthesis of dimethoxybenfluron (Dimefluron) has been explored, where methoxy (B1213986) substitutions on the benzo[c]fluorene moiety were found to reduce the extent of C-7 carbonyl reduction by microsomal and cytosolic reductases. nih.govresearchgate.netupce.czresearchgate.net These modifications aim to improve the pharmacokinetic properties and potentially enhance the therapeutic efficacy of benfluron derivatives by stabilizing the parent compound against metabolic inactivation. Studies have also synthesized various benfluron analogs to investigate their impact on RRE affinity, RRE-Rev inhibition, antiviral activity, and cellular toxicity, indirectly influencing their metabolic fate and stability. mdpi.commdpi.com

Biotransformation and Metabolic Pathways Research of 7 Dihydrobenfluron

Phase I Metabolic Transformations Involving 7-Dihydrobenfluron

Phase I metabolism of Benfluron encompasses both reductive and oxidative transformations that are critical in forming and modifying this compound. These initial reactions introduce or expose functional groups, altering the compound's physicochemical properties.

Reductive Pathways of Benfluron to this compound

The primary pathway leading to the formation of this compound, also referred to as reduced Benfluron (red-B), is the carbonyl reduction of its parent compound, Benfluron. researchgate.net This conversion of the ketone group at the C7 position to a secondary alcohol is a principal route for the deactivation of Benfluron. researchgate.net

Another significant reductive pathway involves an intermediate, Benfluron N-oxide. This N-oxide metabolite can undergo reduction at two different sites, leading to either the parent compound Benfluron or to this compound N-oxide. researchgate.netnih.gov The formation of this compound N-oxide is particularly prominent in rabbit and human microsomes under aerobic conditions. nih.gov The preferred coenzyme for the formation of this compound N-oxide in most species studied is NADPH. nih.gov Interestingly, aerobic or anaerobic conditions have an insignificant effect on the formation of this compound N-oxide. nih.gov

Oxidative Metabolic Processes

While the formation of this compound is a reductive process, this metabolite can subsequently undergo oxidative metabolism. Research involving the incubation of Benfluron with liver homogenates from various mammals has identified several oxidation and reduction products. iaea.org Among these, N-demethylated this compound has been proposed as a likely metabolite. iaea.org This suggests that after the initial carbonyl reduction of Benfluron to this compound, an oxidative N-demethylation reaction can occur.

Enzymatic Systems Mediating this compound Metabolism

The biotransformation of Benfluron to and involving this compound is mediated by specific enzymatic systems. These include members of the Cytochrome P450 superfamily, Flavin-Monooxygenases, and various carbonyl-reducing enzymes.

Role of Cytochrome P450 Isoforms in Reductive Processes

Cytochrome P450 (CYP) enzymes are known to be involved in the reductive metabolism of Benfluron derivatives. Studies on the reduction of Benfluron N-oxide have indicated the participation of CYP isoforms. researchgate.net In rats, a key role for Cytochrome P450 2B and 2E1 has been proposed in the reduction of Benfluron N-oxide back to the tertiary amine, Benfluron. researchgate.net Furthermore, based on the inhibitory effect of carbon monoxide (CO), it is assumed that cytochromes P450 participate in the formation of 7-dihydro-B N-oxide in mini-pigs. nih.gov This suggests that specific CYP isoforms can catalyze the reduction of the carbonyl group in the N-oxide metabolite.

Involvement of Flavin-Monooxygenases in N-Oxidation and Reduction

Flavin-monooxygenases (FMOs) play a crucial initial role in a metabolic pathway that can ultimately lead to derivatives of this compound. Benfluron N-oxide is generated from the parent compound Benfluron through FMO-catalyzed reactions. researchgate.netnih.gov This N-oxide is a biologically active metabolite that subsequently undergoes reductive transformations mediated by other microsomal enzymes. researchgate.netnih.gov These reductive pathways, catalyzed by two distinct microsomal enzymatic systems, result in the formation of either the tertiary amine Benfluron or this compound N-oxide. researchgate.netnih.gov

Characterization of Carbonyl Reductase Activity and Enantiospecificity

The carbonyl reduction of Benfluron to this compound is a key metabolic step mediated by specific carbonyl-reducing enzymes. researchgate.net Research has identified two human enzymes responsible for this transformation: the microsomal 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) and a cytosolic carbonyl reductase (CR). nih.gov

The activity of these enzymes shows significant differences in the metabolism of Benfluron compared to its derivative, Dimefluron. The carbonyl reduction of Dimefluron was found to be 4 and 6-10 times less extensive in human liver microsomes and cytosol, respectively, compared to Benfluron. nih.gov Consequently, about 10-20 times higher amounts of this compound (dihydro B) than dihydro-Dimefluron were detected in primary cultures of human hepatocytes. nih.gov For the purified 11β-HSD 1 enzyme, approximately 10 times higher rates of carbonyl reduction were observed for Benfluron than for Dimefluron. nih.gov Cytosolic carbonyl reductase also participates in the carbonyl reduction of Benfluron, although it produces smaller amounts of the reduced metabolite compared to 11β-HSD1. nih.gov

A critical aspect of this enzymatic reduction is its stereospecificity. The carbonyl reduction of Benfluron results in the formation of a chiral center at the C7 position. Studies using liver microsomes have demonstrated that the reduction of Benfluron is highly enantiospecific. Benfluron was found to be completely reduced to the (+)-enantiomer of this compound. researchgate.net

Table 1: Species-Dependent Metabolic Fate of Benfluron N-oxide

| Species | Primary Aerobic Incubation Product with NADPH |

|---|---|

| Rat | Benfluron nih.gov |

| Mouse | Benfluron nih.gov |

| Mini-pig | Benfluron nih.gov |

| Rabbit | This compound N-oxide nih.gov |

| Human | This compound N-oxide nih.gov |

Table 2: Enzymes Involved in the Carbonyl Reduction of Benfluron

| Enzyme | Cellular Location |

|---|---|

| 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) | Microsomal nih.gov |

| Carbonyl Reductase (CR) | Cytosolic nih.gov |

Table 3: Enantiospecificity of Benfluron Carbonyl Reduction

| Substrate | Product Enantiomer |

|---|---|

| Benfluron | (+)-7-Dihydrobenfluron researchgate.net |

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| This compound N-oxide |

| (+)-7-Dihydrobenfluron |

| Benfluron |

| Benfluron N-oxide |

| Carbon monoxide |

| Dimefluron |

| Dihydro-Dimefluron |

| NADPH |

In Vitro Biotransformation Studies in Subcellular Fractions and Cell Cultures

The in vitro biotransformation of this compound and its precursors has been a subject of scientific inquiry, primarily focusing on understanding the enzymatic processes that govern its formation. These studies, often utilizing subcellular fractions like microsomes, provide a foundational understanding of the metabolic pathways at a cellular level.

Inter-species Comparative Metabolism Studies (e.g., Microsomal Fractions)

Research into the metabolism of benfluron N-oxide, a direct precursor to this compound N-oxide, has revealed significant species-specific differences in its biotransformation within liver microsomes. nih.gov Studies comparing the metabolic capabilities of liver microsomes from rats, mice, guinea pigs, rabbits, mini-pigs, and humans have highlighted distinct pathways and yields of metabolites. nih.gov

In these comparative studies, two primary reductive pathways for benfluron N-oxide were identified: one leading to the formation of the parent compound, benfluron, and the other to this compound N-oxide. nih.gov A notable finding is the variation in the predominant metabolite across different species. For instance, in liver microsomes from rabbits and humans, there is a significantly higher enzymatic activity leading to the formation of this compound N-oxide under aerobic conditions. nih.gov Conversely, in rats, mice, and mini-pigs, the primary metabolite formed from the aerobic incubation of benfluron N-oxide with NADPH is the parent tertiary amine, benfluron. nih.gov

These inter-species differences are critical for extrapolating metabolic data from animal models to humans. The observation that rabbit liver microsomes exhibit a metabolic profile for benfluron N-oxide that is similar to human liver microsomes suggests that the rabbit may serve as a suitable animal model for studying the reductive metabolic pathways of this compound in humans. nih.gov The rate of reduction of benfluron N-oxide to benfluron has been observed to be approximately five times faster in rat liver microsomes compared to human liver microsomes, a difference that may be attributed to higher activity of cytochrome P450 enzymes like CYP1A2 and CYP2D6 in rats. researchgate.netwur.nl

Table 1: Comparative Metabolism of Benfluron N-oxide in Liver Microsomes from Various Species

| Species | Predominant Metabolite (Aerobic Incubation with NADPH) | Key Findings | Reference |

|---|---|---|---|

| Human | This compound N-oxide | Higher activity of enzymes for this compound N-oxide formation. | nih.gov |

| Rabbit | This compound N-oxide | Similar metabolic profile to humans, making it a suitable model. | nih.gov |

| Rat | Benfluron | 5-fold faster reduction to benfluron compared to humans. | nih.govresearchgate.net |

| Mouse | Benfluron | Primarily forms the parent tertiary amine. | nih.gov |

| Mini-pig | Benfluron | Primarily forms the parent tertiary amine. | nih.gov |

| Guinea Pig | Not specified as predominant | Species differences in metabolite yields observed. | nih.gov |

Influence of Coenzymes and Incubation Conditions on Metabolic Flux

The metabolic flux, or the rate of turnover of metabolites, in the biotransformation of benfluron precursors is significantly influenced by the presence of specific coenzymes and the incubation environment. nih.govmpg.de The reduction of benfluron N-oxide to either benfluron or this compound N-oxide is dependent on the availability of the reducing coenzymes NADPH and NADH. nih.gov

In most species studied, including rat, mouse, and mini-pig, NADPH is the preferred coenzyme for the formation of benfluron. nih.gov Similarly, NADPH is also the favored coenzyme for the production of this compound N-oxide in the majority of these species. nih.gov The preference for NADPH suggests that NADPH-dependent reductases play a crucial role in these metabolic pathways.

The atmospheric conditions of the incubation also affect the metabolic outcome. The yield of the tertiary amine, benfluron, is notably higher under anaerobic (oxygen-deficient) conditions compared to aerobic conditions in most of the species examined. nih.govnih.gov This suggests that the enzymes responsible for the reduction to benfluron are more active in the absence of oxygen. In contrast, the formation of this compound N-oxide appears to be largely unaffected by whether the incubation is carried out under aerobic or anaerobic conditions. nih.gov This indicates that the enzymatic pathway leading to this compound N-oxide is less sensitive to oxygen levels.

Table 2: Influence of Coenzymes and Incubation Conditions on Metabolite Formation

| Metabolite | Preferred Coenzyme | Effect of Incubation Conditions | Reference |

|---|---|---|---|

| Benfluron | NADPH (in rat, mouse, mini-pig) | Yield is higher under anaerobic conditions. | nih.gov |

| This compound N-oxide | NADPH (in most species) | Insignificant effect of aerobic vs. anaerobic conditions. | nih.gov |

Theoretical and Computational Investigations of Metabolic Processes

To complement experimental findings, theoretical and computational methods are employed to investigate the underlying mechanisms of metabolic processes. These approaches can provide insights into the electronic and energetic properties of molecules, which can help to explain their reactivity and metabolic fate.

Redox Potential Analyses of this compound and Related Compounds

The redox potential of a chemical compound provides a measure of its tendency to accept or donate electrons, which is a fundamental aspect of many metabolic reactions. palmsens.comsensorex.com For benfluron N-oxides, a correlation has been found between their measured redox potential and their non-enzymatic reduction ability. nih.gov However, studies on a series of these compounds did not find a direct relationship between the redox potential and the activity of the microsomal reductases involved in their metabolism. nih.gov This suggests that while the inherent electrochemical properties of the molecule play a role in its reducibility, other factors such as enzyme-substrate recognition and binding are also critical determinants of metabolic transformation.

Quantum Chemical Calculations of Dissociation Enthalpies in Metabolic Pathways

Quantum chemical calculations are powerful tools for determining the thermochemical properties of molecules, such as bond dissociation enthalpies (BDEs). pan.olsztyn.plnrel.govresearchgate.net BDE represents the energy required to break a specific bond homolytically. In the context of metabolic pathways, BDEs can provide insights into the feasibility of certain reaction steps.

The calculation of BDEs typically involves determining the energy difference between the parent molecule and the resulting radical fragments. researchgate.net Density functional theory (DFT) methods, such as B3LYP, are often used for these calculations as they offer a good balance between accuracy and computational cost for relatively large molecules. pan.olsztyn.pl For instance, the P-P bond dissociation enthalpies in substituted diphosphines have been calculated using methods like B3LYP/3-21G* and MP2/6-31+G*, revealing how structural changes influence bond energies. nih.gov While specific BDE calculations for the metabolic pathways of this compound are not extensively reported in the literature, the established methodologies could be applied to understand the energetics of its formation and subsequent reactions. These computational approaches can help to elucidate the stability of intermediates and the energy barriers associated with different metabolic routes.

Investigation of Biological Activities in Non Clinical Research Models

Cytostatic and Cytotoxic Effects in In Vitro Cellular Models

The exploration of 7-Dihydrobenfluron's biological profile centers on its potential to impede cancer cell growth and survival. Studies have employed various in vitro cellular models to assess these effects, providing insights into its anti-proliferative mechanisms.

Inhibition of Cellular Proliferation in Cancer Cell Lines

Research has systematically evaluated the impact of this compound on the proliferation of different cancer cell lines, revealing varying degrees of sensitivity and response.

Studies in Ehrlich Ascites Carcinoma Cells

Ehrlich Ascites Carcinoma (EAC) cells have been a key model for assessing the cytotoxic effects of this compound. Studies have measured the inhibition of macromolecular biosynthesis, specifically the incorporation of 14C-adenine and 14C-valine into the TCA-insoluble fraction of EAC cells. These investigations indicated that this compound exhibits cytotoxic effects, with one study noting that benfluron (BF) and its metabolite this compound (DBF) exerted an almost identical inhibitory effect on exogenous respiration in EAC cells, while benfluron N-oxide (NOBF) was the least effective. Further research indicated that P388 murine leukemia cells are less sensitive than Ehrlich ascites cells to these compounds nih.govresearchgate.net. In a comparative study, this compound showed a decrease in ATP levels in Ehrlich ascites carcinoma cells at concentrations of 75 µmol/l and higher, with benfluron being the most effective, followed by this compound, while benfluron N-oxide had practically no effect nih.govnlk.cz. Another study reported an IC50 value of 195 µmol/l for this compound in inhibiting 14C-adenine incorporation into Ehrlich ascites carcinoma cells cuni.cz.

Investigations in P388 Murine Leukemia Cells

Similar to EAC cells, P388 murine leukemia cells have been utilized to evaluate the anti-proliferative and cytotoxic properties of this compound. Research has shown that benfluron and its metabolite this compound had an almost identical inhibitory effect on exogenous respiration in P388 cells, with benfluron N-oxide being the least effective researchgate.net. Studies also indicated that P388 murine leukemia cells are less sensitive to these compounds compared to Ehrlich ascites cells researchgate.netresearchgate.net. Investigations into ATP levels revealed that this compound, along with benfluron and its N-oxide metabolite, decreased ATP levels in P388 leukemia cells at concentrations of 75 µmol/l and higher, with benfluron being the most potent, followed by this compound nih.govnlk.cz.

Analysis in HeLa and V/79 Cell Lines

This compound's impact on cellular proliferation has also been examined in HeLa and V/79 cell lines. Studies have indicated that this compound can inhibit cell proliferation in these lines researchgate.net. V79 cells, derived from Chinese hamsters, are commonly used in genotoxicity and radiosensitivity studies nih.govresearchgate.netcellosaurus.org. While specific data on this compound's direct effects on V79 cells were not detailed in the provided search results, the cell line's established use in assessing cytostatic and cytotoxic drug effects suggests its relevance in such investigations.

Evaluation in Specific Human Tumor Cell Lines (e.g., MCF-7, BT-549, MDA-MB-231, HMB-2)

Research has explored the effects of benfluron derivatives on human tumor cell lines, including those relevant to breast cancer. While direct data for this compound on MCF-7, BT-549, and MDA-MB-231 cells were not explicitly detailed, studies on related benfluron compounds have shown varying effects. For instance, some benfluron derivatives were found to be more cytotoxic on MCF-7, BT-549, and MDA-MB-231 cell lines compared to other tested cell types cuni.cz. Separately, studies on other compounds have shown that 4-oxo DHA inhibits the growth of MDA-MB-231 and BT549 cells while increasing MCF-7 cell proliferation medchemexpress.com. Similarly, other agents have demonstrated differential effects on these cell lines, with some inhibiting proliferation in MDA-MB-231 and MCF-7 cells medchemexpress.comnih.govmdpi.comfrontiersin.orgfarmaciajournal.com.

Screening in NCI-60 Human Tumor Cell Line Panel

The National Cancer Institute's (NCI) 60 human tumor cell line panel is a comprehensive resource for evaluating the potential anticancer activity of compounds ontosight.aiwikipedia.orgaltogenlabs.comcancer.gov. This panel comprises cell lines from various cancer types, including leukemia, melanoma, lung, brain, ovary, breast, colon, kidney, and prostate cancers wikipedia.orgaltogenlabs.com. Compounds submitted to the NCI-60 screen are initially tested at a single high dose to identify those with significant growth inhibition, which then progress to a five-dose assay for detailed evaluation of cytostatic and cytotoxic impact ontosight.aicancer.gov. While specific screening results for this compound within the NCI-60 panel were not detailed in the provided snippets, its inclusion in such screening programs signifies its evaluation against a broad spectrum of human cancer cell types to establish its activity profile ontosight.ai.

Molecular and Cellular Mechanisms of Cytotoxicity

The cytotoxicity of this compound is understood through its interference with fundamental cellular processes, including the synthesis of essential macromolecules and the regulation of cell division.

This compound has been shown to inhibit the incorporation of radiolabeled precursors into cellular macromolecules, a key indicator of its impact on DNA and protein synthesis. Studies using Ehrlich ascites carcinoma (EAC) cells and P388 murine leukemia cells have demonstrated that this compound, often studied as a metabolite of benfluron, interferes with the uptake and utilization of essential building blocks for cellular replication nlk.czresearchgate.netnih.gov. Specifically, the incorporation of 14C-adenine and 14C-valine into the trichloroacetic acid-insoluble fraction of these cells was significantly inhibited, underscoring its cytotoxic potential by disrupting macromolecular biosynthesis researchgate.netnih.gov.

| Precursor | Cell Type | Effect on Incorporation |

| 14C-adenine | P388 murine leukemia, Ehrlich ascites carcinoma | Inhibited |

| 14C-valine | P388 murine leukemia, Ehrlich ascites carcinoma | Inhibited |

| 14C-adenine | Ehrlich ascites carcinoma (EAC) | Inhibited |

| 14C-valine | Ehrlich ascites carcinoma (EAC) | Inhibited |

| Compound | Cell Cycle Phase Affected | Effect |

| This compound (DBF) (as metabolite of Benfluron) | S and G2 phases | Potential blockade/arrest (mechanism of action of benfluron metabolites) |

Metabolic Perturbations in Cellular Systems

This compound has been observed to induce significant alterations in cellular energy metabolism, affecting key pathways such as glucose consumption, respiration, and intracellular ATP levels.

| Compound | Parameter | Cell Type | Effect |

| This compound (DBF) | Aerobic Glycolysis | P388 murine leukemia, Ehrlich ascites carcinoma | Interfered with energy-yielding processes (aerobic glycolysis); linked to inhibition of respiration. |

A notable effect of this compound is its potent inhibition of both endogenous and exogenous cellular respiration in experimental cancer cell lines. Studies have identified benfluron and its metabolite this compound (DBF) as highly effective inhibitors of these respiratory processes in P388 murine leukemia and Ehrlich ascites carcinoma cells researchgate.netresearchgate.netnih.govresearchgate.net. This inhibition suggests a significant disruption of the cells' ability to generate energy through oxidative pathways.

| Compound | Respiration Type | Cell Type | Effect |

| This compound (DBF) | Endogenous | P388 murine leukemia, Ehrlich ascites carcinoma | Inhibited |

| This compound (DBF) | Exogenous | P388 murine leukemia, Ehrlich ascites carcinoma | Inhibited |

Modulation of Thiol Group Homeostasis (Total and Non-Protein)

Thiol-disulfide homeostasis (TDH) is a critical cellular process that involves the balance between reduced thiol (-SH) groups and oxidized disulfide (-S-S-) bonds nih.govjournalagent.comarchivesofmedicalscience.com. This balance is maintained through the reversible oxidation and reduction of thiol-containing molecules, such as glutathione (B108866) (GSH), cysteine, and protein thiols nih.govjournalagent.com. Thiols play vital roles in cellular defense mechanisms, acting as antioxidants, radical scavengers, metal chelators, and participants in redox signaling pathways journalagent.comarchivesofmedicalscience.commdpi.com. Non-protein thiols, including glutathione, are particularly important low-molecular-weight antioxidants that protect cells from oxidative damage and are involved in detoxification processes mdpi.com.

While the general importance of thiol-disulfide homeostasis in cellular function and its dysregulation in various diseases are well-established nih.govjournalagent.comarchivesofmedicalscience.comnih.gov, specific experimental data detailing the direct impact of this compound on the levels of total and non-protein thiols in non-clinical research models were not found in the reviewed literature. Studies have explored the effects of other Benfluron metabolites, such as 9-hydroxybenfluron (B49725) (HBF), on thiol levels, noting that HBF decreased both total and non-protein thiol levels in Ehrlich ascites cells, with a more significant reduction in non-protein thiols researchgate.net. However, direct quantitative findings for this compound's specific modulation of these parameters remain to be elucidated.

Comparative Biological Activity and Structure-Activity Relationship (SAR) Studies

The investigation into Benfluron and its derivatives, including this compound, has aimed to understand their pharmacological profiles and how structural modifications influence their biological efficacy.

Comparative studies have assessed the cytotoxic activities of Benfluron (BF) and its metabolites in various cancer cell lines, such as Ehrlich ascites carcinoma (EAC) and P388 murine leukemia cells. Research indicates that Benfluron N-oxide (NOBF) exhibits greater cytotoxic activity than this compound (DBF) in primary biochemical screening assays, measured by the inhibition of macromolecular biosynthesis (e.g., 14C-adenine and 14C-valine incorporation) in EAC cells researchgate.net. Furthermore, 9-Hydroxybenfluron (HBF) has been reported to be approximately twice as effective as the parent compound, Benfluron, in these assays researchgate.net. It has also been noted that P388 leukemia cells generally appear less sensitive to these compounds compared to Ehrlich ascites cells researchgate.net.

Dimefluron (D) is another derivative of Benfluron that has been explored, with modifications aimed at altering its metabolic pathways, such as O-desmethylation, which may prevail over carbonyl reduction in this derivative researchgate.net.

Table 1: Comparative Cytotoxicity of Benfluron Derivatives in Non-Clinical Models

| Compound Name | Parent Compound | Cell Line(s) Tested | Relative Cytotoxic Activity/Effect | Citation |

| Benfluron N-oxide (NOBF) | Benfluron (BF) | Ehrlich Ascites Carcinoma (EAC) | More active than this compound (DBF) | researchgate.net |

| This compound (DBF) | Benfluron (BF) | Ehrlich Ascites Carcinoma (EAC) | Less active than Benfluron N-oxide (NOBF) | researchgate.net |

| 9-Hydroxybenfluron (HBF) | Benfluron (BF) | Ehrlich Ascites Carcinoma (EAC), P388 Leukemia | Approximately twice as effective as Benfluron (BF) | researchgate.net |

| Benfluron (BF) | N/A | Ehrlich Ascites Carcinoma (EAC), P388 Leukemia | Reference compound for comparison with HBF | researchgate.net |

| Dimefluron (D) | Benfluron (BF) | Not specified for direct comparison in this context | Derivative with altered metabolic pathways (e.g., O-desmethylation) | researchgate.net |

Note: Specific IC50 values or quantitative measures for these comparisons were not detailed in the reviewed literature.

Structure-activity relationship studies aim to correlate specific molecular features with observed biological effects. For Benfluron and its derivatives, research suggests that structural modifications significantly influence their efficacy and metabolic fate.

Further insights into SAR have emerged from studies investigating Benfluron analogs for their activity against Human Immunodeficiency Virus (HIV). These studies indicate that both the benzo[c] ring system and the cyclopentanone (B42830) moiety of Benfluron are essential for strong target engagement (RRE-Rev interaction) and antiretroviral activity mdpi.comnih.gov. Specifically, the cyclopentanone ring was found to enhance RRE affinity and anti-HIV activity, while the benzo[c] ring was crucial for antiretroviral action and RRE-Rev inhibition, although it also contributed to cellular toxicity mdpi.comnih.gov. While these findings are specific to HIV activity, they highlight the principle that distinct structural components of the Benfluron scaffold dictate different aspects of biological efficacy. The differential activity observed between metabolites like Benfluron N-oxide and this compound also underscores the impact of specific structural alterations on potency researchgate.net.

Table 2: Influence of Structural Components on Benfluron Analog Activity (General Context)

| Structural Component/Modification | Observed Impact on Biological Activity | Context of Study | Citation |

| Benzo[c] ring system | Crucial for antiretroviral activity and RRE-Rev inhibition; also a driver of cellular toxicity | HIV activity | mdpi.comnih.gov |

| Cyclopentanone ring | Significantly increased RRE affinity and anti-HIV activity | HIV activity | mdpi.comnih.gov |

| Carbonyl reduction at C7 (e.g., formation of this compound) | Represents a principal pathway for Benfluron deactivation | Metabolism | researchgate.net |

| N-oxidation (e.g., Benfluron N-oxide) | Metabolite with cytotoxic effects, found to be more active than this compound in some assays | Cytotoxicity | researchgate.net |

| Hydroxylation (e.g., 9-Hydroxybenfluron) | Metabolite with cytotoxic effects, found to be approximately twice as effective as Benfluron | Cytotoxicity | researchgate.net |

Compound List

this compound (DBF)

Benfluron (BF)

Benfluron N-oxide (NOBF)

9-Hydroxybenfluron (HBF)

Dimefluron (D)

Advanced Analytical Methodologies in 7 Dihydrobenfluron Research

Chromatographic Techniques for Compound Analysis and Metabolite Profiling

Chromatography is a fundamental technique for separating complex mixtures into their individual components. In the context of 7-Dihydrobenfluron research, various chromatographic methods are employed to analyze the disposition of the compound and to separate its metabolites for further characterization.

High-Performance Liquid Chromatography (HPLC) for Disposition Studies

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation, identification, and quantification of compounds. openaccessjournals.com In the investigation of this compound, HPLC is instrumental in disposition studies, which track the absorption, distribution, metabolism, and excretion of the compound within a biological system.

The versatility of HPLC is demonstrated by its ability to be coupled with various detectors, such as UV-visible, fluorescence, and mass spectrometry, enhancing its precision. openaccessjournals.com For instance, in the analysis of benfluron, a related compound, HPLC has been used to monitor its rapid extraction from a perfusate by the liver, with metabolites being excreted into the bile. researchgate.net Specifically, studies have shown that a significant percentage of the parent compound is excreted as conjugates with glucuronic acid. researchgate.net The use of a photodiode-array detector allows for the monitoring of the column effluent and confirmation of the chemical structures of analytes through their characteristic UV spectra. researchgate.net

A typical HPLC setup for such analyses might involve a C18 column with a mobile phase consisting of a buffer solution and an organic solvent like acetonitrile (B52724). nih.gov The isocratic flow rate and specific detection wavelengths are optimized to achieve the best separation and sensitivity for the compounds of interest. nih.gov

Thin-Layer Chromatography (TLC) for Metabolite Separation

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the qualitative analysis and separation of mixtures. sigmaaldrich.com It involves a stationary phase, typically a plate coated with silica (B1680970) gel or alumina, and a mobile phase, which is a solvent that moves up the plate by capillary action. savemyexams.comrockefeller.edu

In the context of metabolite profiling, TLC is valuable for separating different metabolites present in a biological sample. nih.gov The separation is based on the differential partitioning of the metabolites between the stationary and mobile phases. rockefeller.edu After separation, the spots corresponding to different metabolites can be visualized under UV light or by using specific staining reagents. savemyexams.com While not as quantitative as HPLC, TLC is an excellent tool for initial screening and for guiding further analysis by more sophisticated techniques like mass spectrometry. sigmaaldrich.com The kinetics of product formation in enzymatic reactions can also be followed using TLC. nih.gov

Chiral Liquid Chromatography for Stereospecificity Evaluation of Metabolites

Many metabolic reactions, particularly carbonyl reduction, are stereospecific, meaning they produce a specific stereoisomer of the product. Chiral liquid chromatography is a specialized form of HPLC that is capable of separating enantiomers, which are non-superimposable mirror images of each other.

The carbonyl reduction of benfluron, a precursor to this compound, leads to the formation of reduced benfluron (red-B), which has a chiral center. researchgate.net To evaluate the stereospecificity of this reduction, a chiral HPLC method was developed. researchgate.net This method successfully separated the enantiomers of red-B, allowing researchers to determine that the reduction of benfluron is highly enantiospecific, yielding predominantly one enantiomer. researchgate.net The choice of the chiral stationary phase and the mobile phase composition are critical for achieving successful separation of enantiomers. researchgate.net For example, a Chiralcel OD-R column with a mobile phase of acetonitrile and 1 M NaClO4 has been used effectively for this purpose. researchgate.net

Spectrometric and Spectroscopic Characterization in Research

Spectrometric and spectroscopic techniques provide detailed information about the mass and structure of molecules. When coupled with chromatographic separation, they become powerful tools for the definitive identification and quantification of compounds and their metabolites.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC/MS-IT-TOF) for Identification and Quantification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and specific, making it ideal for identifying and quantifying compounds, even at trace levels. perkinelmer.com When combined with liquid chromatography, the resulting technique, LC-MS, is a powerful tool for analyzing complex mixtures. nih.govbiorxiv.org

In the study of this compound and related compounds, LC-MS is used to confirm the chemical structures of metabolites identified through chromatography. researchgate.net The high resolving power of modern LC-MS instruments allows for the analysis of complex biological samples. biorxiv.org

A particularly advanced iteration of this technology is Liquid Chromatography-Mass Spectrometry with Ion Trap and Time-of-Flight (LC/MS-IT-TOF). This hybrid system combines the MSn capabilities of an ion trap with the high mass accuracy and resolution of a TOF analyzer. speciation.netshimadzu.com This allows for the collection of a vast amount of qualitative information in a single run, which is invaluable for elucidating the structures of new molecules and identifying metabolites. speciation.net The LCMS-IT-TOF is particularly useful for biomarker discovery and metabolite identification in drug development and environmental chemistry. speciation.netshimadzu.com The system's ability to perform MSn analysis, where ions are fragmented multiple times, provides detailed structural information that aids in the confident identification of unknown compounds. shimadzu.com

| Analytical Technique | Application in this compound Research | Key Findings/Capabilities |

| High-Performance Liquid Chromatography (HPLC) | Disposition studies of the parent compound and its metabolites. | Tracks absorption, distribution, metabolism, and excretion. Quantifies metabolites like glucuronide conjugates. researchgate.net |

| Thin-Layer Chromatography (TLC) | Preliminary separation and profiling of metabolites. | Rapid screening of biological samples to identify the presence of various metabolites. nih.gov |

| Chiral Liquid Chromatography | Evaluation of the stereospecificity of metabolic reactions. | Separates enantiomers of metabolites, revealing the stereospecific nature of enzymatic reductions. researchgate.net |

| Mass Spectrometry (MS) | Identification and quantification of compounds and metabolites. | Provides high sensitivity and specificity for confirming molecular weights. perkinelmer.com |

| Liquid Chromatography-Mass Spectrometry (LC/MS-IT-TOF) | Definitive identification and structural elucidation of metabolites. | Delivers high mass accuracy and resolution, enabling detailed structural analysis through MSn fragmentation. speciation.netshimadzu.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the parent compound and its metabolites. | Provides detailed information on the molecular structure and connectivity of atoms. mdpi.comresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules. researchgate.netbyjus.com It is based on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment and connectivity of atoms within a molecule. libretexts.org

In the context of this compound research, NMR is used for the definitive structural elucidation of the parent compound and its isolated metabolites. mdpi.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular structure. researchgate.net While techniques like MS can provide the molecular weight and elemental composition, NMR is essential for determining the exact arrangement of atoms and the stereochemistry of the molecule. mdpi.comresearchgate.net Although NMR is generally less sensitive than MS, its non-destructive nature and ability to provide unambiguous structural information make it an indispensable tool in chemical research. mdpi.comfepbl.com

UV Spectroscopy for Monitoring Chromophoric System Changes in Metabolites

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for monitoring the biotransformation of a parent compound into its various metabolites. mdpi.com This method is based on the principle that molecules containing chromophores—parts of a molecule that absorb light—will absorb light at specific wavelengths in the ultraviolet or visible spectrum. msu.edu The metabolism of a drug or chemical compound often involves enzymatic reactions, such as those mediated by Cytochrome P450 (CYP) enzymes, which alter the chemical structure. uspharmacist.comnih.govnih.gov These structural modifications can lead to changes in the molecule's chromophoric system.

In the context of this compound research, UV-Vis spectroscopy would be employed to track the appearance of metabolites in biological samples. As this compound is metabolized, the resulting products may exhibit different absorption maxima (λmax) compared to the parent compound, especially if conjugation or modification of aromatic rings occurs. msu.edumdpi.com By scanning samples over a range of wavelengths (typically 200-780 nm), researchers can detect new peaks corresponding to metabolites and monitor the decrease of the parent compound's peak. mdpi.com This technique is particularly useful in early-stage metabolic profiling for its simplicity, speed, and non-destructive nature, providing real-time insights into metabolic rates and pathways. mdpi.comresearchgate.net

Electrochemical Methods for Mechanistic Insights

Electrochemical methods are powerful tools for investigating the redox properties of molecules, providing insights into their electronic structure and potential for participating in electron transfer reactions, which is often central to their mechanism of action or metabolic activation. ossila.com

Cyclic Voltammetry for Determining Oxidation Potential of Derivatives

Cyclic Voltammetry (CV) is a premier electrochemical technique used to determine the oxidation and reduction potentials of a chemical species. ossila.com The method involves applying a linearly varying potential to an electrode in a solution containing the analyte and measuring the resulting current. theijes.com The output, a cyclic voltammogram, plots current versus potential and reveals characteristic peaks corresponding to oxidation and reduction events. ossila.com

For derivatives of this compound, CV would be used to determine their oxidation potentials. This value provides a quantitative measure of how easily the molecule can be oxidized. researchgate.net Such information is critical for several reasons:

Predicting Metabolic Fate: A lower oxidation potential may suggest susceptibility to oxidative metabolism by enzymes like CYPs. nih.gov

Understanding Mechanism of Action: If the compound's biological activity involves electron transfer, the oxidation potential is a key thermodynamic parameter.

Structure-Activity Relationships: By comparing the oxidation potentials of various this compound derivatives, researchers can establish relationships between chemical structure and redox properties, aiding in the design of new molecules with desired electronic characteristics. ox.ac.uk

The experiment provides the anodic peak potential (Epa), which can be used to compare the relative ease of oxidation among different derivatives. researchgate.net

In Vitro Assay Methodologies for Biological Activity Assessment

In vitro assays are essential for screening the biological effects of a compound at the cellular level, providing crucial data on cytotoxicity and impact on cell proliferation.

Neutral Red (NR) Uptake Assay for Cytotoxicity

The Neutral Red (NR) uptake assay is a widely used method to quantify the cytotoxicity of a chemical compound. nih.govre-place.be The principle is based on the ability of viable, healthy cells to take up and sequester the supravital dye Neutral Red into their lysosomes. abcam.comresearchgate.net The dye, a weak cationic stain, penetrates cell membranes via passive diffusion and accumulates in the acidic environment of the lysosomes. re-place.be In cells with damaged or compromised membranes, or with impaired metabolism, the ability to retain the dye is significantly reduced. re-place.be

To assess the cytotoxicity of this compound, cells would be cultured in microplates and exposed to varying concentrations of the compound. Following an incubation period, the NR dye is added. After another incubation, the cells are washed, and the dye retained within the lysosomes of viable cells is extracted using a destain solution. nih.gov The amount of extracted dye is then quantified by measuring its absorbance with a spectrophotometer (typically around 540 nm). nih.govabcam.com A decrease in absorbance correlates with a decrease in the number of viable cells, allowing for the calculation of an IC50 value—the concentration of the compound that causes 50% inhibition of cell viability. re-place.be

Measurement of Total Cellular Protein Content

Measuring the total protein content of a cell culture is another method to assess the impact of a compound on cell growth and viability. A reduction in the rate of protein synthesis or an increase in protein degradation can indicate a cytotoxic or cytostatic effect. nih.gov Assays to measure total protein are often used as an endpoint in cytotoxicity studies, complementing other methods like the NR uptake assay.

Direct Cell Counting for Proliferation Studies

Directly counting the number of cells is the most straightforward method to assess the effect of a compound on cell proliferation. nih.gov This can be done manually using a hemocytometer or with automated cell counters. nih.govnih.gov This approach provides a direct measure of changes in cell number over time in response to a test agent.

To study the effect of this compound on cell proliferation, cells would be seeded at a known density and treated with the compound. At various time points, the cells are harvested and counted. uib.no A reduction in the cell count in treated cultures compared to control cultures indicates an anti-proliferative effect. This method is often considered a gold standard for measuring proliferation but can be more time-consuming than indirect methods for high-throughput applications. nih.gov It can be multiplexed with viability dyes like trypan blue to distinguish between live and dead cells, providing simultaneous information on cytotoxicity and cytostatic effects. fishersci.fi

Radiometric Assays for Precursor Incorporation (e.g., 14C-adenine, 14C-valine)

Radiometric assays are a important technique in the study of cellular biochemistry and metabolic pathways, providing a sensitive method for tracing the fate of specific molecules. In the context of this compound research, these assays are particularly valuable for understanding its mechanism of action and its effects on the synthesis of essential macromolecules. By using radiolabeled precursors, such as ¹⁴C-adenine and ¹⁴C-valine, researchers can quantify the rate of incorporation of these precursors into newly synthesized DNA, RNA, and proteins.

The principle behind this technique lies in the introduction of a precursor molecule, which has been chemically tagged with a radioactive isotope like Carbon-14 (¹⁴C), into a biological system. Cells that are actively synthesizing macromolecules will take up these radiolabeled precursors. Following a specific incubation period, the cells are harvested, and the macromolecules are precipitated. The amount of radioactivity incorporated into the precipitate is then measured using a scintillation counter. A reduction in the incorporation of the radiolabeled precursor in the presence of a test compound, such as this compound or its related metabolites, indicates an inhibitory effect on the corresponding biosynthetic pathway.

Detailed Research Findings

Research into the cytotoxic effects of benfluron metabolites has utilized radiometric assays to elucidate their mechanisms of action. A key study investigated the impact of this compound (DBF) and its precursor, Benfluron N-oxide (NOBF), on macromolecular biosynthesis in cancer cell lines. nih.gov The cytotoxicity of these compounds was initially screened by measuring the inhibition of ¹⁴C-adenine and ¹⁴C-valine incorporation into the trichloroacetic acid (TCA)-insoluble fraction of Ehrlich ascites carcinoma (EAC) cells. nih.govresearchgate.net This fraction primarily contains proteins and nucleic acids.

The results from this primary biochemical screening demonstrated that both this compound and Benfluron N-oxide possess cytotoxic properties, with Benfluron N-oxide showing greater activity. nih.govresearchgate.net The inhibition of ¹⁴C-adenine incorporation suggests interference with the synthesis of purine (B94841) nucleotides, which are essential building blocks for both DNA and RNA. nih.govscispace.com Similarly, the inhibition of ¹⁴C-valine incorporation indicates a disruption of protein synthesis. nih.govscispace.com

Further kinetic studies were performed to gain deeper insights into the inhibitory effects. These investigations expanded the range of radiolabeled precursors to include ¹⁴C-thymidine and ¹⁴C-uridine, which are more specific precursors for DNA and RNA synthesis, respectively. The experiments were conducted on both Ehrlich ascites carcinoma (EAC) cells and P388 leukemia cells. nih.govresearchgate.net The collective findings from these radiometric assays pointed towards a multi-faceted inhibitory action of these compounds on the fundamental processes of cell growth and proliferation.

The following interactive data table summarizes the key findings from these radiometric assay studies.

| Compound | Cell Line | Radiolabeled Precursor | Macromolecule Synthesis Inhibited | Reference |

| This compound (DBF) | Ehrlich Ascites Carcinoma (EAC) | ¹⁴C-adenine | Nucleic Acids (DNA, RNA) | nih.govresearchgate.net |

| ¹⁴C-valine | Proteins | nih.govresearchgate.net | ||

| Benfluron N-oxide (NOBF) | Ehrlich Ascites Carcinoma (EAC) | ¹⁴C-adenine | Nucleic Acids (DNA, RNA) | nih.govresearchgate.net |

| ¹⁴C-valine | Proteins | nih.govresearchgate.net | ||

| P388 Leukemia | ¹⁴C-thymidine | DNA | nih.gov | |

| ¹⁴C-uridine | RNA | nih.gov | ||

| ¹⁴C-adenine | Nucleic Acids (DNA, RNA) | nih.gov | ||

| ¹⁴C-valine | Proteins | nih.gov |

These studies underscore the utility of radiometric assays in characterizing the biochemical effects of potential therapeutic agents like this compound and its analogs. The data generated from the incorporation of radiolabeled precursors provide quantitative evidence of the inhibition of critical biosynthetic pathways, offering valuable insights into their cytotoxic mechanisms.

Future Research Directions and Unexplored Avenues for 7 Dihydrobenfluron

Development of Novel Synthetic Routes for Improved Yield and Purity

While 7-Dihydrobenfluron is recognized as a metabolite or derivative of Benfluron researchgate.netresearchgate.netresearchgate.net, detailed information regarding its efficient and scalable synthesis remains an area ripe for development. Current research often focuses on modifying parent compounds like Benfluron to enhance therapeutic properties researchgate.net. Future efforts should concentrate on developing novel synthetic pathways for this compound itself. This includes exploring greener chemistry approaches, optimizing reaction conditions to maximize yield and minimize by-products, and implementing purification techniques that ensure high purity. Such advancements are crucial for providing sufficient quantities of well-characterized material for further biological and analytical studies. Research could focus on stereoselective synthesis if chiral centers are identified or become relevant for biological activity, ensuring enantiomeric purity where applicable.

Advanced Computational Modeling and Rational Drug Design based on this compound Scaffold

The application of computational methodologies, including molecular modeling and rational drug design, offers a powerful approach to predict and optimize the properties of chemical compounds researchgate.netnih.govmdpi.comwiley.comcore.ac.uk. For this compound, these techniques could be employed to explore its potential as a therapeutic agent or to understand its interactions at a molecular level. Advanced computational modeling, such as quantitative structure-activity relationship (QSAR) studies, molecular docking, and molecular dynamics simulations, could elucidate the binding affinities of this compound to specific biological targets. Furthermore, scaffold-hopping strategies and de novo drug design could be utilized to generate novel derivatives of this compound with improved efficacy, selectivity, and pharmacokinetic profiles. Understanding the three-dimensional structure and electronic properties of the this compound scaffold is a prerequisite for these rational design approaches, potentially leading to the identification of new therapeutic applications.

Elucidation of Further Detailed Metabolic Pathways and Enzyme Interactions

While it is known that this compound is a product of reductive pathways involving microsomal enzymatic systems researchgate.netnlk.cz, a comprehensive understanding of its complete metabolic fate and interactions with specific enzymes is still lacking. Future research should aim to identify the precise enzymes involved in its biotransformation, characterize their kinetics, and determine the specific metabolic products formed in various biological systems. This includes investigating its potential interactions with major drug-metabolizing enzyme families, such as cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs), which are critical for drug-drug interaction assessments nih.govnih.govbadgut.orgadmescope.comcriver.compharmgkb.org. Detailed studies on enzyme inhibition or induction by this compound could reveal potential pharmacokinetic interactions if it were to be developed as a therapeutic agent. Understanding species-specific differences in metabolism, as noted for related compounds researchgate.netnlk.cz, will also be crucial for extrapolating findings to human physiology.

Exploration of this compound's Role in Other Non-Clinical Biological Systems and Research Disciplines

This compound has demonstrated cytolytic activity against cancer cell lines such as Ehrlich ascites carcinoma (EAC) and P388 leukaemia cells researchgate.netresearchgate.net. This suggests a potential role in cellular processes related to cell death and proliferation. Future research should expand this investigation into a broader range of non-clinical biological systems. This could involve exploring its effects on other cell types, investigating its mechanisms of action (e.g., impact on cell cycle, apoptosis pathways, DNA integrity), and assessing its potential in different disease models beyond cancer. Furthermore, its chemical structure might lend itself to applications in other research disciplines, such as materials science or as a probe in biochemical assays, provided its unique properties are further characterized. Investigating its interaction with various cellular components beyond known targets could uncover unforeseen biological activities and research applications.

Development of Highly Sensitive and Specific Analytical Techniques for Trace Analysis

The accurate and sensitive detection of this compound is essential for pharmacokinetic studies, metabolite profiling, and potentially for monitoring its presence in biological or environmental samples. Current analytical techniques for related compounds often involve chromatography coupled with mass spectrometry researchgate.netuniv-rennes.friaea.orgmeasurlabs.com. Future research should focus on developing highly sensitive and specific analytical methods tailored for this compound. This could include advancements in liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) to achieve lower detection limits, enabling trace analysis in complex matrices like plasma, urine, or tissue homogenates. The development of novel detection strategies, potentially utilizing surface-enhanced Raman scattering (SERS) or other nanomaterial-based biosensor technologies nih.govnih.gov, could offer even greater sensitivity and specificity, facilitating more comprehensive studies of its disposition and biological impact.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 7-Dihydrobenfluron with high purity, and how can researchers validate reproducibility?

- Methodological Answer: Synthesis protocols should include step-by-step reaction conditions (e.g., solvent systems, catalysts, temperature gradients) and purity validation via techniques like HPLC (>95% purity threshold) and NMR spectroscopy. Reproducibility requires adherence to standardized characterization methods, such as mass spectrometry for molecular weight confirmation and elemental analysis for stoichiometric validation. Cross-referencing with published synthetic routes in peer-reviewed journals is critical .

Q. How is this compound structurally characterized, and what analytical techniques are preferred for confirming its identity?

- Methodological Answer: Use X-ray crystallography for definitive structural elucidation. Complementary methods include FT-IR for functional group identification and H/C NMR for atomic environment mapping. For novel derivatives, high-resolution mass spectrometry (HRMS) and chromatographic retention indices should align with theoretical predictions. Ensure raw data (e.g., spectra, crystallographic files) are archived in supplementary materials for peer review .

Q. What in vitro models are suitable for initial pharmacological screening of this compound?

- Methodological Answer: Prioritize cell-based assays (e.g., cancer cell lines for cytotoxicity, enzyme inhibition assays for target specificity). Include positive and negative controls (e.g., known inhibitors, solvent-only groups) to minimize false positives. Use dose-response curves (IC values) and statistical tools like ANOVA for significance testing. Document cell culture conditions (passage numbers, media composition) to ensure replicability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., assay protocols, compound purity). Use Bland-Altman plots for inter-study variability assessment. Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. cellular activity). Address discrepancies through collaborative replication studies and transparent reporting of raw datasets .

Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?

- Methodological Answer: Apply molecular docking (AutoDock Vina, Schrödinger Suite) to screen target proteins (e.g., kinases, GPCRs). Validate predictions with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability. Cross-reference with QSAR models for activity prediction. Ensure force field parameters and solvent models are explicitly documented .

Q. How should in vivo studies be designed to evaluate this compound’s pharmacokinetics and toxicity?

- Methodological Answer: Use rodent models for bioavailability studies (plasma concentration-time curves) with LC-MS/MS quantification. Toxicity assessments require OECD Guideline-compliant protocols (e.g., acute/chronic exposure, histopathology). Include control groups for organ-specific biomarkers (e.g., ALT/AST for hepatotoxicity). Apply nonlinear mixed-effects modeling (NONMEM) for pharmacokinetic parameter estimation .

Analytical and Data-Driven Questions

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in heterogeneous datasets?

- Methodological Answer: Use hierarchical Bayesian models to account for inter-experiment variability. For non-linear responses, apply sigmoidal curve fitting (GraphPad Prism) with AIC/BIC for model selection. Report confidence intervals and effect sizes (Cohen’s d) to quantify practical significance. Data preprocessing (outlier removal, normalization) must align with FAIR principles .

Q. How can researchers ensure ethical and reproducible reporting of this compound’s environmental impact studies?

- Methodological Answer: Follow Green Chemistry principles (e.g., waste minimization, solvent selection). Use OECD 301/302 biodegradation tests and LC assays for ecotoxicity. Report detection limits (LOD/LOQ) and matrix effects in environmental samples (soil, water). Adhere to the STROBE checklist for observational studies .

Tables for Key Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。